molecular formula C19H23NO2 B14620093 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- CAS No. 57854-60-1

1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)-

Cat. No.: B14620093
CAS No.: 57854-60-1
M. Wt: 297.4 g/mol
InChI Key: SIDQSALPGWSBPW-UHFFFAOYSA-N
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Description

1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, and it contains two methoxy groups and a phenylmethyl group. Benzazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the benzazepine ring. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired compound . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions can be facilitated by nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a pharmacologically active agent with potential therapeutic applications. For example, benzazepine derivatives have been investigated for their potential use in treating cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy . In medicine, compounds like tolvaptan, which is a benzazepine derivative, have been used for the treatment of hyponatremia . Additionally, benzazepines have been explored for their antibacterial activity and as sodium channel blockers .

Mechanism of Action

The mechanism of action of 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, some benzazepine derivatives act as inhibitors of squalene synthase, which is involved in cholesterol biosynthesis . Others may function as agonists or antagonists of various receptors, such as nicotinic acetylcholine receptors . The specific mechanism of action depends on the structural features of the compound and its interaction with biological targets.

Comparison with Similar Compounds

1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- can be compared with other benzazepine derivatives, such as 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine and 2,3,4,5-tetrahydro-1H-benzo[d]azepine . These compounds share a similar core structure but differ in their substituents and functional groups. The presence of methoxy groups and a phenylmethyl group in 1H-2-Benzazepine, 2,3,4,5-tetrahydro-7,8-dimethoxy-1-(phenylmethyl)- imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives.

Properties

CAS No.

57854-60-1

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1-benzyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-2-benzazepine

InChI

InChI=1S/C19H23NO2/c1-21-18-12-15-9-6-10-20-17(16(15)13-19(18)22-2)11-14-7-4-3-5-8-14/h3-5,7-8,12-13,17,20H,6,9-11H2,1-2H3

InChI Key

SIDQSALPGWSBPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCCC2=C1)CC3=CC=CC=C3)OC

Origin of Product

United States

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